molecular formula C14H14F3N5 B2760530 11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene CAS No. 2380097-22-1

11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene

Cat. No.: B2760530
CAS No.: 2380097-22-1
M. Wt: 309.296
InChI Key: FNFWPGZLKAFACR-UHFFFAOYSA-N
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Description

11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is a complex organic compound featuring a unique triazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is then reacted with appropriate reagents to form the desired triazatricyclic structure . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis may also be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted triazatricyclic compounds .

Scientific Research Applications

11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is unique due to its specific trifluoromethyl and pyrimidinyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

11-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c1-7-19-12(14(15,16)17)5-13(20-7)22-8-2-3-11(22)9-6-18-21-10(9)4-8/h5-6,8,11H,2-4H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFWPGZLKAFACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C3CCC2C4=C(C3)NN=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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